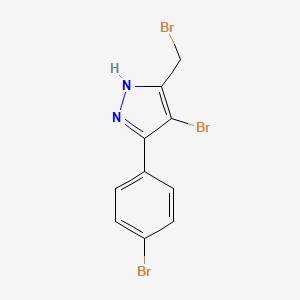

4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole

Description

4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole is a polybrominated pyrazole derivative characterized by three distinct bromine substituents:

- A bromine atom at the 4-position of the pyrazole ring.

- A bromomethyl group (-CH2Br) at the 5-position.

- A 4-bromophenyl moiety at the 3-position.

This compound’s structural complexity arises from the synergistic effects of bromination, which significantly influences its electronic properties, molecular weight (estimated ~463 g/mol), and lipophilicity. Bromine substituents enhance electrophilic reactivity and may improve binding affinity in therapeutic targets due to their electron-withdrawing nature . While direct synthesis data for this compound is absent in the provided evidence, analogous brominated pyrazoles (e.g., ) suggest that multi-step bromination using agents like N-bromosuccinimide (NBS) or bromine in dichloromethane (DCM) could be employed .

Propriétés

IUPAC Name |

4-bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br3N2/c11-5-8-9(13)10(15-14-8)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHBHOFDPMATKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2Br)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone or β-keto ester.

Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the desired positions.

Introduction of the bromomethyl group: This can be done by reacting the brominated pyrazole with formaldehyde and hydrobromic acid or another suitable bromomethylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Applications De Recherche Scientifique

4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole has several scientific research applications:

Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological studies: The compound can be used as a probe or ligand in biological assays to study the interactions with various biomolecules.

Industrial applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromine atoms and the bromomethyl group can participate in interactions with the target molecule, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, physical, and spectroscopic differences between 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole and related pyrazole derivatives:

Key Observations:

Structural Complexity: The target compound’s three bromine atoms confer higher molecular weight and lipophilicity compared to mono- or di-brominated analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility .

Spectroscopic Signatures : Bromine substituents produce distinct ¹H NMR shifts (e.g., CH2Br protons ~4.3–4.7 ppm) and IR C-Br stretches (~550–650 cm⁻¹), differentiating it from nitro- or chloro-substituted pyrazoles .

Synthetic Challenges : Multi-bromination steps (as inferred from ) likely increase synthesis complexity compared to compounds with fewer halogens. For example, highlights the use of Cs2CO3 and DMF for coupling reactions in similar systems .

Activité Biologique

4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole is , with a CAS number of 31250-80-3. The compound features multiple bromine substituents, which are known to influence its biological activity by altering electronic properties and steric effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole, exhibit significant antimicrobial properties. A study highlighted that various pyrazole derivatives demonstrated effectiveness against bacterial strains such as E. coli and S. aureus. Specifically, compounds with bromine substitutions were noted to enhance antimicrobial efficacy due to their electron-withdrawing nature, which increases the electrophilicity of the compound .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, compounds similar to 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that certain derivatives achieved up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antitumor Activity

Pyrazoles are recognized for their antitumor properties. Research has demonstrated that some derivatives can inhibit tumor cell proliferation effectively. For example, compounds featuring a pyrazole nucleus have been linked to significant cytotoxicity against various cancer cell lines, suggesting that 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole may possess similar properties .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various pyrazole derivatives, 4-Bromo-5-(bromomethyl)-3-(4-bromophenyl)-1H-pyrazole was tested against standard antibiotics. The results indicated that it exhibited comparable or superior activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .

Case Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory mechanisms of pyrazole derivatives in a carrageenan-induced edema model in mice. The findings revealed that the compound significantly reduced swelling and inflammatory markers, indicating its potential for treating inflammatory diseases .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.